11beta-Hydroxytestosterone
Overview
Description
Synthesis Analysis
The synthesis of 11beta-hydroxytestosterone involves the enzyme 11beta-hydroxylase, which converts adrenosterone and testosterone into 11-ketotestosterone and 11beta-hydroxytestosterone, respectively. This process is crucial in fish for the production of potent androgens required for reproductive functions. In mammals, similar enzymatic activities have been observed, suggesting a conserved role of these enzymes in steroidogenesis across species (Gumułka et al., 1985).
Molecular Structure Analysis
The molecular structure of 11beta-hydroxytestosterone is characterized by the presence of a hydroxyl group at the 11beta position, distinguishing it from testosterone. This structural modification significantly alters its biological activity, making it a crucial androgen in fish. Structural analyses of related enzymes, such as 11beta-hydroxysteroid dehydrogenases, provide insights into the conversion mechanisms of glucocorticoids and their role in local tissue-specific regulation of hormone action (Jiandong Zhang et al., 2005).
Chemical Reactions and Properties
The enzyme-mediated conversion of precursors to 11beta-hydroxytestosterone involves specific chemical reactions, such as hydroxylation, that are catalyzed by cytochrome P450 enzymes. These reactions are finely regulated and are essential for maintaining the balance of androgens in the body. The chemical properties of 11beta-hydroxytestosterone, including its reactivity and interactions with receptors, are influenced by its unique molecular structure.
Physical Properties Analysis
The physical properties of 11beta-hydroxytestosterone, such as solubility and stability, are influenced by its hydroxyl group. These properties are crucial for its distribution and function within the biological system. Understanding the physical properties of this androgen helps in elucidating its physiological roles and mechanisms of action.
Chemical Properties Analysis
11beta-hydroxytestosterone's chemical properties, including its binding affinity to androgen receptors and its enzymatic conversion to other steroid hormones, are key to its function as a potent androgen. The enzyme 11beta-hydroxysteroid dehydrogenase type 2 plays a significant role in regulating the availability of active glucocorticoids, highlighting the interconnectedness of steroid hormone pathways and their regulation (Tomlinson et al., 2004).
Scientific Research Applications
Role in Fish Androgen Production
Molecular Cloning and Expression in Fish
11beta-Hydroxytestosterone is crucial in the production of 11-ketotestosterone (11-KT), a potent androgen in several fish species. Molecular cloning of isoforms of 11beta-hydroxylase, which produce 11beta-hydroxy testosterone, has been achieved in species like the Nile tilapia. These studies highlight the enzyme's role in fish spermatogenesis and cortisol production in the head kidney (Zhang et al., 2010).
Interconversion of Glucocorticoids in Fish
11beta-Hydroxysteroid dehydrogenases in fish like the rainbow trout are involved in the production of androgens, particularly 11-KT, in males. This enzyme also plays a role in glucocorticoid metabolism, with implications for stress response and reproductive functions in fish (Kusakabe et al., 2003).
Enzymatic Function and Regulation
- 11beta-Hydroxysteroid Dehydrogenase Activity: The enzyme 11beta-Hydroxysteroid dehydrogenase, which regulates glucocorticoid access to receptors, has been studied extensively. Different species exhibit variability in enzyme characteristics and inhibitor effects, suggesting nuanced roles in physiology and potential therapeutic targets for metabolic disorders (Maser et al., 2002).
Clinical Implications and Therapeutic Potential
- Glucocorticoid Action and Metabolic Syndrome: 11beta-Hydroxysteroid dehydrogenase type 1, which interconverts active and inactive glucocorticoids, has significant implications for disorders like obesity and metabolic syndrome. Studies suggest that inhibiting this enzyme's activity could be beneficial in treating these conditions (Cooper et al., 2009).
Implications for Human Health
- Role in Hypothalamic-Pituitary-Adrenal Axis: The enzyme's function in the hypothalamic-pituitary-adrenal axis and its potential modulation of the immune response have been explored, indicating its importance in human physiology and potential disease mechanisms (Harris et al., 2001).
Future Directions
Future investigations of 11beta-Hydroxytestosterone may characterize it as a vital steroid with far-reaching physiological consequences . It is possible that 11beta-Hydroxytestosterone may be metabolized to yield ligands for steroid receptors in not only the prostate but also in other steroid-responsive tissues .
properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-17,21-22H,3-8,10H2,1-2H3/t13-,14-,15-,16-,17+,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDZGFAYWGWSJK-SLMGBJJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939454 | |
Record name | 11beta-Hydroxytestosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11beta-Hydroxytestosterone | |
CAS RN |
1816-85-9 | |
Record name | 11β-Hydroxytestosterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1816-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Hydroxytestosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001816859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002638245 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11beta-Hydroxytestosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11β-Hydroxytestosterone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11.BETA.-HYDROXYTESTOSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEF7K94MWQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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